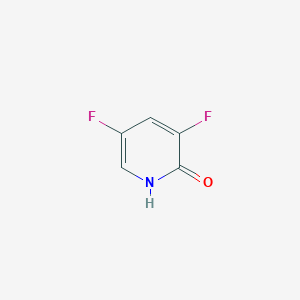

3,5-difluoropyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPCSKARWXNHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475576 | |

| Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914482-23-8 | |

| Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,5 Difluoropyridin 2 Ol

Established Synthetic Routes to 3,5-Difluoropyridin-2-ol

The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and considerations. These routes primarily involve the transformation of appropriately substituted pyridine (B92270) precursors.

Hydrolytic Pathways from Precursors (e.g., 2-Amino-3,5-difluoropyridine)

One common method for the preparation of pyridin-2-ols is through the hydrolysis of a corresponding 2-aminopyridine (B139424) derivative. In the case of this compound, the starting material would be 2-amino-3,5-difluoropyridine (B1273219). This transformation is typically achieved by diazotization of the amino group, followed by nucleophilic substitution with water. The reaction of 2-amino-3,5-difluoropyridine with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, generates a diazonium salt intermediate. This intermediate is then subjected to hydrolysis, where water acts as the nucleophile to displace the diazonium group and form the desired this compound.

A related approach involves the hydrolysis of 4-amino-3,5-dichloro-2,6-difluoropyridine. patsnap.com Treatment with an aqueous potassium hydroxide (B78521) solution leads to the formation of 4-amino-potassium 3,5-dichloro-6-fluoropyridin-2-ol. patsnap.com This demonstrates the principle of hydrolytic conversion of a substituted pyridine to a pyridin-2-ol.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridinol Formation

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic compounds, including pyridinols. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. The pyridine ring itself is inherently electron-deficient, which facilitates SNAr reactions.

The synthesis of pyridinols via SNAr often involves the displacement of a halide leaving group by a hydroxyl-containing nucleophile. For instance, the reaction of a dihalopyridine with a suitable oxygen nucleophile can lead to the formation of a pyridinol. The presence of fluorine atoms on the pyridine ring, as in this compound, further activates the ring towards nucleophilic attack.

A general example of this strategy is the synthesis of 4-(3,5-dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol, where 3,5-dichloro-2,6-difluoropyridine (B1298873) reacts with but-2-ene-1,4-diol in the presence of sodium hydroxide. prepchem.com This reaction highlights the displacement of a fluorine atom by an alcohol, a process analogous to the formation of a pyridinol from a fluorinated pyridine.

The regioselectivity of SNAr reactions on polysubstituted pyridines is a critical aspect to consider. In pyridines, nucleophilic attack is generally favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

For a substrate like 3,5-difluoropyridine (B1298662), nucleophilic attack would be directed to one of the fluorine-bearing carbons. The presence of other substituents on the pyridine ring can significantly influence the regioselectivity. For example, in 3-substituted 2,6-dichloropyridines, bulky 3-substituents can direct nucleophilic attack to the 6-position. researchgate.net The nature of the solvent also plays a crucial role; for instance, the regioselectivity of the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) can be switched between the 2- and 6-positions by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net

In the context of difluoropyrimidines, which share electronic similarities with difluoropyridines, the presence of an electron-donating group at the C-6 position can favor nucleophilic attack at the C-2 position over the C-4 position. wuxiapptec.com This highlights the subtle electronic effects that can govern the outcome of SNAr reactions.

The nature of both the leaving group and the nucleophile significantly impacts the efficiency and outcome of SNAr reactions.

Leaving Group Ability: The rate of an SNAr reaction is dependent on the ability of the leaving group to depart. Good leaving groups are typically weak bases that can stabilize a negative charge. libretexts.orgrammohancollege.ac.in For halogens, the leaving group ability generally increases down the group in the periodic table (I > Br > Cl > F) in many reaction types. libretexts.orgquora.com However, in SNAr, the C-F bond, despite being the strongest, often shows high reactivity due to the high electronegativity of fluorine which strongly activates the ring towards nucleophilic attack. The rate-determining step in SNAr is typically the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. libretexts.org

Nucleophile Design: The strength of the nucleophile is also a key factor. Stronger nucleophiles generally lead to faster reaction rates. rammohancollege.ac.in For the synthesis of pyridinols, the nucleophile is typically a source of hydroxide, such as an alkali metal hydroxide or an alcohol in the presence of a base. The choice of nucleophile and reaction conditions can be tailored to optimize the yield and selectivity of the desired pyridinol. Weak nucleophiles like water or alcohols often require more forcing conditions or the presence of a strong base to facilitate the reaction. libretexts.org

Regioselectivity and Stereochemical Control in SNAr Reactions

Fluorination Approaches for Pyridine Scaffold Derivatization (e.g., Baltz-Schiemann Reaction and Related Methods)

The introduction of fluorine atoms onto a pyridine ring is a key strategy for accessing fluorinated pyridines, which can then be converted to pyridinols. The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. byjus.com This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). byjus.comgoogle.com

While the Balz-Schiemann reaction is a powerful tool, it can sometimes be challenging to apply to large-scale industrial processes due to the potential for explosions during the thermal decomposition of diazonium salts. byjus.com

An alternative to the Balz-Schiemann reaction is the Halex reaction, which involves the exchange of a halogen (typically chlorine) with fluoride using a fluoride salt like potassium fluoride or cesium fluoride in a polar aprotic solvent at elevated temperatures. googleapis.comgoogle.com This method is often used in industrial settings for the production of fluoroaromatics.

Derivatization and Functionalization Reactions of this compound

The this compound molecule serves as a versatile platform for further chemical modifications. The presence of the hydroxyl group and the activated pyridine ring allows for a variety of derivatization and functionalization reactions.

The hydroxyl group can undergo typical reactions of alcohols, such as esterification and etherification. For example, derivatization techniques used in gas chromatography analysis often involve the conversion of hydroxyl groups to esters or silyl (B83357) ethers to increase volatility. restek.comsigmaaldrich.com Esterification can be achieved using reagents like boron trifluoride in methanol, while silylation can be performed with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com

The pyridine ring itself, being activated by the fluorine atoms, is susceptible to further nucleophilic substitution. A nucleophile can potentially displace one of the fluorine atoms, leading to a new polysubstituted pyridine derivative. The regioselectivity of such a reaction would depend on the nature of the incoming nucleophile and the reaction conditions. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with a similarly activated aromatic system, undergoes nucleophilic aromatic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org

Furthermore, the pyridine nitrogen can be oxidized to form an N-oxide. This modification activates the pyridine ring towards electrophilic attack, allowing for the introduction of substituents at positions that are otherwise difficult to functionalize.

The combination of these reactive sites makes this compound a valuable intermediate for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound can readily participate in standard reactions such as etherification and esterification. The acidity of this hydroxyl group is expected to be enhanced compared to non-fluorinated analogues due to the electron-withdrawing nature of the fluorine atoms, which stabilizes the corresponding alkoxide.

Etherification: The hydroxyl group can be converted into an ether linkage through reactions with alkyl halides or alkyl sulfonates. ambeed.com This transformation is typically carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic pyridinolate anion. The choice of base and solvent is crucial for optimizing the reaction yield and preventing side reactions.

Esterification: Ester derivatives of this compound can be synthesized by reacting the hydroxyl group with carboxylic acids, acyl chlorides, or acid anhydrides. ambeed.combyjus.com Acid-catalyzed esterification with carboxylic acids (Fischer esterification) is a common method. Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base, can provide higher yields under milder conditions. byjus.com The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. byjus.com

Table 1: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Etherification | Alkyl Halide (R-X) | Ether (R-O-Py) | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) |

| Esterification | Acyl Chloride (R-COCl) | Ester (R-COO-Py) | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

| Esterification | Carboxylic Acid (R-COOH) | Ester (R-COO-Py) | Acid Catalyst (e.g., H₂SO₄), Heat |

| Esterification | Acid Anhydride ((RCO)₂O) | Ester (R-COO-Py) | Base or Acid Catalyst |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The electronic landscape of the this compound ring is characterized by reduced electron density due to the two fluorine atoms, making it generally resistant to electrophilic substitution while being activated for nucleophilic attack.

Electrophilic substitution on the pyridine ring is generally disfavored and requires harsh reaction conditions. quora.com The electron-withdrawing fluorine atoms further deactivate the ring towards electrophiles. However, this challenge can be overcome by converting the pyridine to its N-oxide derivative. This transformation activates the ring system towards electrophilic attack, for instance, allowing for nitration to occur.

In contrast, the fluorine substituents make the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). ambeed.com The fluorine atoms can act as excellent leaving groups, especially when positioned ortho or para to an electron-withdrawing group or the ring nitrogen. In nucleophilic aromatic substitutions of reactive systems, the mobility of leaving groups often follows the order F > NO₂ > Cl.

Halogenation and Metalation Strategies

Halogenation: Introducing additional halogen atoms onto the this compound ring can provide valuable handles for further functionalization, particularly for cross-coupling reactions. While direct electrophilic halogenation is challenging, halogenation can be achieved under specific conditions or via alternative routes. For instance, bromination of fluorinated pyridines can be accomplished using mixtures of hydrogen bromide and aluminum bromide. Decarboxylative halogenation of a corresponding carboxylic acid derivative is another potential strategy. acs.org

Metalation: Directed ortho-metalation is a powerful strategy for the regioselective functionalization of pyridine rings. Strong bases, such as butyllithium (B86547) or lithium diisopropylamide (LDA), can deprotonate a carbon atom adjacent to a directing group. ambeed.comresearchgate.net In this compound, metalation could potentially be directed to the C4 or C6 positions. The resulting organolithium or organozinc species are potent nucleophiles that can be trapped with various electrophiles. arkat-usa.orgacs.org For example, studies on 2,4,6-tribromo-3,5-difluoropyridine (B1586626) have shown that lithium-halogen exchange occurs selectively at the 4-position, creating a stable lithium derivative that can react with electrophiles like trimethylsilyl (B98337) chloride or acid chlorides. arkat-usa.orggrafiati.com

Introduction of Diverse Functional Groups

The substitution and metalation strategies described above open pathways for introducing a wide array of functional groups onto the this compound core.

Via Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can be displaced by a variety of nucleophiles. "Hard" nucleophiles, such as sodium methoxide (B1231860) or phenoxide, have been shown to selectively displace fluorine over bromine in polyhalogenated pyridines. grafiati.comcore.ac.uk This allows for the introduction of oxygen-based functional groups. Similarly, nitrogen, sulfur, and carbon nucleophiles can be used to install amines, thiols, and carbon-based substituents, respectively. mdpi.com

Via Metalated Intermediates: Following metalation, reaction with different electrophiles can introduce diverse functionalities. For instance, quenching a lithiated intermediate with carbon dioxide would yield a carboxylic acid. acs.org Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. This approach provides a versatile route to a broad range of substituted difluoropyridinol derivatives.

Table 2: Functionalization Strategies for the Pyridine Ring

| Strategy | Position | Reagents/Intermediates | Introduced Functional Group |

|---|---|---|---|

| Nucleophilic Substitution | C3 or C5 | Nu-H (e.g., R-OH, R-SH, R₂NH) / Base | -OR, -SR, -NR₂ |

Cross-Coupling Reactions at Fluorinated Pyridine Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling involving the cleavage of a C-F bond is difficult, the fluorinated positions of this compound can be made amenable to these reactions through several strategies.

One common approach is to first replace a fluorine atom with a more reactive halogen, such as bromine or iodine, via halogen exchange or other synthetic transformations. grafiati.com The resulting bromo- or iodo-difluoropyridinol can then readily participate in standard cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings. ambeed.comgrafiati.com

Another powerful method involves metalation followed by transmetalation in a Negishi-type coupling. acs.orgresearchgate.net A fluorinated position can be selectively lithiated and then converted to an organozinc reagent. This intermediate can then be coupled with various aryl or vinyl halides in the presence of a palladium catalyst. acs.orgresearchgate.net This one-pot metalation/cross-coupling sequence is highly efficient for constructing complex biaryl structures. For example, fluoropyridines have been successfully used in sequences involving directed ortho-lithiation, zincation, and Negishi cross-coupling with 2-bromophenyl acetates to form fused benzofuran (B130515) systems. acs.org

Table 3: Cross-Coupling Approaches

| Coupling Type | Strategy | Key Reagents | Bond Formed |

|---|

Mechanistic Investigations and Reaction Kinetics of 3,5 Difluoropyridin 2 Ol Systems

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms

The presence of fluorine atoms on the pyridine (B92270) ring of 3,5-difluoropyridin-2-ol significantly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of fluorine atoms reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This section delves into the mechanistic details of these reactions.

Role of Fluorine Atom Electronic Effects on Reactivity

The high electronegativity of fluorine (3.98 on the Pauling scale) exerts a powerful inductive effect, withdrawing electron density from the pyridine ring. nih.govdur.ac.uk This electron deficiency, or electrophilicity, at the carbon atoms facilitates the initial attack by a nucleophile, a key step in the SNAr mechanism. libretexts.orgmasterorganicchemistry.com The presence of two fluorine atoms in this compound enhances this effect compared to mono-fluorinated analogues. This increased electrophilicity makes the pyridine ring more reactive towards nucleophilic attack.

The electron-withdrawing fluorine atoms also play a crucial role in stabilizing the intermediate formed during the SNAr reaction. libretexts.org This intermediate, known as a Meisenheimer complex, is a negatively charged species where the aromaticity of the ring is temporarily disrupted. libretexts.org The fluorine atoms help to delocalize this negative charge through their inductive effect, thereby lowering the activation energy of the reaction and increasing the reaction rate. masterorganicchemistry.comlibretexts.org This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack. libretexts.orglibretexts.org

Competing Steric and Electronic Factors in Regioselectivity

Regioselectivity in chemical reactions refers to the preference for bond formation at one position over another. wikipedia.org In the case of this compound, the positions of the fluorine atoms and the hydroxyl group dictate where a nucleophile is most likely to attack. Both steric and electronic factors come into play in determining this regioselectivity.

Electronically, the fluorine atoms activate the positions ortho and para to them for nucleophilic attack. libretexts.orglibretexts.org However, steric hindrance, the obstruction of a reaction at a particular site by the physical size of atoms or groups, can also influence the outcome. organic-chemistry.org For instance, a bulky nucleophile might find it difficult to approach a carbon atom that is flanked by large substituents.

In fluorinated pyridines, nucleophilic substitution is generally favored at the 4-position (para) over the 2- or 6-positions (ortho). mdpi.com Studies on related compounds like 2,4,6-tribromo-3,5-difluoropyridine (B1586626) have shown that hard nucleophiles, such as sodium methoxide (B1231860), tend to displace the fluorine atoms, while softer nucleophiles displace the bromine atoms. This suggests that the nature of the nucleophile is also a critical factor in determining the regioselectivity of the reaction.

Intermediates and Transition State Characterization

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. libretexts.org The first step involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing fluorine atoms. masterorganicchemistry.comlibretexts.org

The transition state for the formation of the Meisenheimer complex is the rate-determining step of the reaction. Characterization of this transition state often involves computational studies. For example, studies on the reaction of platinum(0) complexes with fluoropyridines have identified three-center transition states for direct oxidative addition and four-center transition states for phosphine-assisted mechanisms. researchgate.net While not directly on this compound, these studies provide insight into the types of transition states that can be involved in reactions of fluorinated pyridines. The second step of the SNAr mechanism is the rapid elimination of the leaving group (in this case, a fluoride (B91410) ion), which restores the aromaticity of the ring. libretexts.org

Reaction Pathways of Hydrolysis and Other Conversion Methods

The 2-hydroxyl group of this compound can undergo various reactions, including hydrolysis. The acidity of this hydroxyl group is expected to be higher than that of non-fluorinated pyridinols due to the electron-withdrawing nature of the fluorine atoms, which stabilize the resulting alkoxide.

Hydrolysis of related fluorinated compounds has been studied. For example, the hydrolysis of 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine, a prodrug, has been investigated in plasma, showing that the rate of hydrolysis is dependent on the position of the ester groups and the species in which the reaction occurs. nih.gov While this is a more complex molecule, it demonstrates the principle of hydrolysis in fluorinated systems.

Other conversion methods for fluorinated pyridines include metalation reactions using strong bases like butyllithium (B86547), followed by reaction with an electrophile. ambeed.com Cross-coupling reactions, such as Suzuki and Stille couplings, are also common for functionalizing fluorinated pyridines, although these typically involve the displacement of a halogen other than fluorine, such as iodine or bromine. ambeed.com

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative information about reaction rates and mechanisms. For the derivatization of this compound, kinetic studies would focus on the rates of SNAr reactions with various nucleophiles. Such studies can help to elucidate the influence of factors like nucleophile concentration, temperature, and solvent on the reaction rate.

In the context of this compound, kinetic studies could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or NMR. The data obtained could be used to determine the rate law for the reaction, which provides a mathematical description of how the rate depends on the concentration of the reactants. This information is crucial for optimizing reaction conditions and for gaining a deeper understanding of the reaction mechanism. For example, a study on the reaction of pentachloropyridine (B147404) with potassium fluoride to produce 3,5-dichloro-2,4,6-trifluoropyridine (B155018) found that the reaction rate is rapid at temperatures between 140-170°C. google.comgoogle.com

Interactive Data Table: Reaction Conditions for Fluorinated Pyridines

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pentachloropyridine | Potassium fluoride, N-methylpyrrolidone | 140-170°C, 2-20 hours | 3,5-Dichloro-2,4,6-trifluoropyridine | High | google.comgoogle.com |

| 2,3,5,6-Tetrachloropyridine | Potassium fluoride, Ferric chloride (catalyst) | Not specified | 3,5-Dichloro-2,6-difluoropyridine (B1298873) | 70% | google.com |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde, Potassium carbonate | Reflux | 3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | Excellent | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoropyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3,5-difluoropyridin-2-ol and its derivatives. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring atoms. For derivatives of this compound, the chemical shifts (δ) of the aromatic protons are particularly informative, typically appearing in the downfield region of the spectrum. rsc.orgresearchgate.net For instance, in a related compound, 3,5-difluoropyridine (B1298662), the ortho and para ¹H NMR signals are distinct. whiterose.ac.uk The coupling patterns between protons provide valuable information about their relative positions on the pyridine (B92270) ring.

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct look at the carbon skeleton. bhu.ac.in The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms like fluorine and oxygen appearing at higher chemical shifts. libretexts.org In derivatives, the carbon atoms of the pyridine ring show characteristic signals, which can be assigned based on their substitution pattern. rsc.org

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally powerful tool. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR experiments. The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, providing excellent resolution and detailed information about the electronic environment of the fluorine atoms. wikipedia.orgucl.ac.uk For derivatives of this compound, the ¹⁹F NMR spectrum would show distinct signals for the fluorine atoms at the 3 and 5 positions, with their chemical shifts and coupling constants providing crucial structural information. rsc.orgsigmaaldrich.com

Conformational Analysis: Dynamic NMR studies at varying temperatures can provide insights into the conformational flexibility of the molecule. researchgate.netunibas.it By observing changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for processes like ring inversion or rotation around single bonds. acs.org This is particularly relevant for derivatives where bulky substituents might hinder free rotation and lead to the existence of stable conformers. copernicus.orgmdpi.com

Interactive Data Table: Representative NMR Data for Fluorinated Pyridine Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Solvent |

| 3,5-dichloro-2,4,6-trifluoropyridine (B155018) | ¹⁹F | -89.77 to -89.63 (m, 2F, F2,6-py), -155.59 to -155.46 (m, 2F, F3,5-py) | Not specified | CDCl₃ |

| 3-((perfluoropyridin-4-yl)oxy)benzaldehyde | ¹⁹F | -87.83 to -87.69 (m, 2F, F2,6-py), -153.95 to -153.81 (m, 2F, F3,5-py) | Not specified | CDCl₃ |

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a unique "fingerprint" and information about its functional groups. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the hydroxyl group would appear as a broad band, typically in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations would give rise to strong absorptions in the 1000-1400 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric breathing mode of the pyridine ring would be a strong and characteristic band in the Raman spectrum. The C-F stretching vibrations are also readily observed. csic.esspectroscopyonline.com

Molecular Fingerprints: The combination of IR and Raman spectra provides a unique molecular fingerprint for this compound, allowing for its identification and differentiation from other isomers or related compounds. The precise frequencies and intensities of the vibrational bands are highly specific to the molecule's structure.

Infrared spectroscopy, particularly with the use of attenuated total reflectance (ATR) probes, is a powerful technique for monitoring chemical reactions in real-time. mt.commdpi.com By immersing an IR probe directly into the reaction mixture, the concentrations of reactants, intermediates, and products can be tracked continuously. researchgate.netrsc.orgyoutube.com For reactions involving this compound, one could monitor the disappearance of the O-H band or shifts in the aromatic region as the reaction progresses, providing valuable kinetic and mechanistic information. mt.com

Interactive Data Table: Characteristic IR and Raman Bands for Related Compounds

| Compound | Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| 3-((perfluoropyridin-4-yl)oxy)benzaldehyde | IR (KBr) | 1707 | C=O stretch |

| 3-((perfluoropyridin-4-yl)oxy)benzaldehyde | IR (KBr) | 1642 | Aromatic C=C stretch |

| 3-((perfluoropyridin-4-yl)oxy)benzaldehyde | IR (KBr) | 1585 | Aromatic C=C stretch |

Identification of Functional Groups and Molecular Fingerprints

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light would promote electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π). The resulting spectrum would show absorption maxima (λ_max) corresponding to these transitions. The π → π transitions of the aromatic pyridine ring are expected to be the most prominent features in the UV-Vis spectrum. researchgate.net The position and intensity of these absorptions can be influenced by the solvent and the presence of substituents on the pyridine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. nih.gov For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. libretexts.orglibretexts.orgchemguide.co.ukarkat-usa.org Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. For this compound, potential fragmentation could involve the loss of a hydrogen atom, a fluorine atom, or the hydroxyl group. The fragmentation of a related compound, 2,4-difluoro-3-hydroxypyridine, shows a molecular ion peak at m/z 131, with fragmentation involving the loss of HF (m/z 112) and CO (m/z 84). vulcanchem.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the pyridine ring, the positions of the fluorine and hydroxyl substituents, and how the molecules pack together in the solid state. rsc.org This information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Computational and Theoretical Chemistry of 3,5 Difluoropyridin 2 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are pivotal in determining the optimized molecular geometry, electronic properties, and spectroscopic features of 3,5-difluoropyridin-2-ol. A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the molecule.

The initial step in DFT calculations is geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. While specific experimental data for this compound is not available, theoretical calculations for related difluoropyridine molecules show that fluorine substitution can lead to subtle but significant changes in the pyridine (B92270) ring geometry compared to pyridine itself.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Exemplary Data) This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.35 Å |

| C5-C4 | 1.38 Å | |

| C3-F | 1.34 Å | |

| O-H | 0.97 Å | |

| Bond Angle | N1-C2-C3 | 120.5° |

| C4-C5-F | 118.9° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, DFT calculations would provide the energies of these orbitals. This data allows for the calculation of global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactivity. A lower HOMO-LUMO gap generally implies that a molecule is more reactive. Analysis of the spatial distribution of HOMO and LUMO orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative FMO Energies and Reactivity Descriptors for this compound (Exemplary Data) This table contains hypothetical values to demonstrate the results of a HOMO-LUMO analysis.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Chemical Potential (μ) | -4.025 |

| Hardness (η) | 2.825 |

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational modes of this compound. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum.

The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and basis set limitations. These calculations provide a detailed picture of the molecular vibrations, such as C-F stretches, O-H bending, and pyridine ring modes, allowing for precise assignment of the peaks observed in experimental spectra.

Conformational analysis is critical for flexible molecules, as their properties can depend on the relative orientation of their constituent parts. For this compound, the primary conformational freedom involves the rotation of the hydroxyl (-OH) group. DFT calculations can be used to perform a potential energy surface scan by systematically rotating the C2-O bond to identify stable conformers and the energy barriers between them.

The relative energies of different conformers indicate their population at a given temperature. Furthermore, techniques like Natural Bond Orbital (NBO) analysis can be employed to study intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring, which can significantly influence conformational preference.

Vibrational Frequency Calculations and Spectroscopic Assignment

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

While DFT calculations are powerful for static, gas-phase properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, particularly in a solvent environment. An MD simulation of this compound would typically place the molecule in a box of explicit solvent molecules, such as water, and solve Newton's equations of motion for every atom in the system.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and biological activities of new chemicals based on their molecular structure. These models establish a mathematical relationship between calculated molecular descriptors (e.g., electronic, topological, steric) and an observed property or activity.

For this compound, a QSAR or QSPR study would begin by calculating a wide range of molecular descriptors. If this compound were part of a larger dataset of related molecules with known properties (e.g., solubility, toxicity, or receptor binding affinity), a model could be developed to predict these properties for untested compounds. The essential steps include dataset selection, descriptor calculation, variable selection, model construction, and rigorous validation to ensure the model is robust and predictive.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

In a hypothetical docking study, this compound would be treated as a ligand and docked into the active site of a target protein. The simulation would explore various binding poses and score them based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and binding energy. Such a study could identify plausible biological targets for this compound and provide a structural basis for its potential biological activity, guiding further experimental investigation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

While specific NBO analysis data for this compound is not extensively documented in publicly available literature, the electronic characteristics can be inferred from studies on analogous compounds such as fluorinated pyridines, 2-hydroxypyridine, and other substituted heterocycles. nih.govresearchgate.netacs.org

For this compound, the key electronic features would be the interplay between the electron-donating hydroxyl group, the electron-withdrawing fluorine atoms, and the pyridine ring. The NBO analysis would likely reveal significant delocalization of electron density from the oxygen lone pairs (donor NBOs) to the antibonding orbitals (acceptor NBOs) of the pyridine ring (π) and the C-F bonds (σ). These interactions contribute to the resonance stabilization of the molecule.

Fluorine substitution is known to impact the electronic structure and stability of the pyridine ring. researchgate.net The strong electronegativity of fluorine atoms induces a negative inductive effect, withdrawing electron density from the ring. NBO analysis of fluorinated pyridines has shown that substitutions influence intramolecular charge delocalization and, consequently, the bond strengths within the ring. researchgate.net In the case of this compound, the fluorine atoms at the 3 and 5 positions would enhance the electrophilicity of the pyridine ring.

The tautomeric equilibrium between the -ol (hydroxy) and -one (keto) forms is a critical aspect of pyridin-2-ol chemistry. aip.orgwuxibiology.comresearchgate.net NBO analysis is instrumental in understanding the stability of these tautomers. For the parent 2-hydroxypyridine/2-pyridone system, studies have shown that the relative stability is influenced by solvent effects and intramolecular interactions. wuxibiology.comresearchgate.net NBO analysis reveals that the preference for one tautomer over the other can be attributed to differences in hyperconjugative interactions and electrostatic repulsion. researchgate.net For this compound, the fluorine substituents would likely influence this equilibrium.

The table below presents typical donor-acceptor interactions and their stabilization energies observed in related heterocyclic compounds, which can serve as a reference for understanding the electronic interactions within this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) - Representative Values |

| Lone Pair of Oxygen (nO) | π* of Pyridine Ring | 20 - 50 |

| Lone Pair of Nitrogen (nN) | σ* of C-F bond | 1 - 5 |

| π of Pyridine Ring | π* of Pyridine Ring | 15 - 25 |

| Lone Pair of Fluorine (nF) | σ* of C-C bond | 0.5 - 2 |

| σ of C-H bond | σ* of C-F bond | < 1 |

Note: The values in this table are representative and are based on computational studies of various substituted pyridines and other heterocyclic systems. The actual values for this compound would require specific calculations.

Predictive Models for Catalytic Activity and Reaction Outcomes

Predictive computational models, including quantum chemical calculations and machine learning (ML) algorithms, are increasingly employed to forecast the catalytic activity and reaction outcomes of organic molecules, including pyridine derivatives. rsc.orgmdpi.com These models can provide valuable insights for designing more efficient catalysts and predicting the selectivity of chemical reactions. researchgate.netuni-muenchen.de

Machine learning models have emerged as a powerful tool for predicting reaction outcomes. rsc.orgmdpi.comrsc.org These models are trained on large datasets of known reactions and can learn complex relationships between the structure of reactants, reagents, and the resulting products. rsc.org For example, ML models have been developed to predict the site- and regioselectivity of reactions involving pyridines. rsc.org Such models could potentially be used to predict how this compound would behave in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. mdpi.comacs.org

Computational simulations using methods like the artificial force induced reaction (AFIR) have also been used to explore and predict novel reactions of fluorinated N-heterocycles. hokudai.ac.jp This approach has successfully predicted new synthetic routes for the fluorination of pyridines, demonstrating the power of computational chemistry in discovering new reactions. hokudai.ac.jp

The application of predictive models to this compound could help in:

Estimating its catalytic potential: By calculating descriptors related to nucleophilicity or the stability of reaction intermediates, its effectiveness as a catalyst in reactions like acylation could be assessed. researchgate.net

Predicting reaction selectivity: Models could predict the most likely site of reaction (e.g., at the nitrogen, oxygen, or a specific carbon on the ring) when it is used as a substrate. mdpi.comcam.ac.uk

Designing new reactions: Computational screening could suggest novel transformations involving this compound, leading to the synthesis of new functionalized molecules. hokudai.ac.jp

The table below summarizes various predictive modeling approaches and their potential applications for understanding the reactivity of substituted pyridines like this compound.

| Predictive Modeling Approach | Key Descriptors/Inputs | Predicted Outcome | Potential Application for this compound |

| Quantum Chemical Calculations (DFT) | Transition state energies, intermediate stabilities, reaction energies | Reaction rates, selectivity (regio-, stereo-) | Predicting the most favorable reaction pathway and product distribution in reactions where it acts as a substrate or catalyst. |

| Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors (electronic, steric, topological) | Catalytic activity, reaction yield | Correlating its structural features with potential catalytic efficiency in a class of reactions. |

| Machine Learning (e.g., Random Forest, Neural Networks) | Molecular fingerprints, SMILES strings of reactants and reagents | Reaction products, yields, optimal reaction conditions | Predicting the outcome of reactions involving this compound based on data from a vast chemical space. rsc.orgrsc.org |

| Ab Initio Molecular Dynamics (AIMD) | Potential energy surface exploration | Reaction mechanisms, dynamic effects | Elucidating complex reaction mechanisms and the role of solvent molecules. |

Research Applications of 3,5 Difluoropyridin 2 Ol and Its Derivatives

Medicinal Chemistry and Drug Discovery

The unique properties of the 3,5-difluoropyridin-2-ol core, such as its electron-deficient nature, make it a versatile scaffold for developing new therapeutic agents. chemblink.comossila.com Researchers utilize this structure to design and synthesize novel drug candidates with improved pharmacological profiles. chemblink.com

The synthesis of drug candidates incorporating the this compound moiety often involves multi-step chemical reactions. A common strategy is to use precursors like 2-bromo-3,5-difluoropyridine (B1273220) or 3,5-difluoropyridine-2-carbonitrile as starting materials for nucleophilic substitution and coupling reactions. ossila.comacs.org For instance, the highly electron-deficient nature of 3,5-difluoropyridine-2-carbonitrile allows the fluorine substituents to readily undergo nucleophilic aromatic substitution reactions. ossila.com This reactivity is harnessed to build more complex molecules.

The synthesis of (3,5-difluoropyridin-2-yl)methanamine (B1592030) dihydrochloride (B599025) is one example of a derivative created for medicinal chemistry applications. chemblink.com More complex structures have also been developed, such as pyridinone MK2 inhibitors and imidazopyridazine-based compounds, demonstrating the scaffold's utility in creating a diverse range of potential drug molecules. acs.orggoogle.com

| Derivative Name | Starting Material/Method | Application Area | Reference |

| 3-{4-[(3,5-Difluoropyridin-2-yl)amino]phenyl}-N-(1-methylpiperidin-4-yl)imidazo[1,2-b]pyridazin-6-amine | 2-bromo-3,5-difluoropyridine | Enzyme Inhibition (Antimalarial) | acs.org |

| (3,5-difluoropyridin-2-yl)methanamine dihydrochloride | Selective fluorination and amine functionalization | Medicinal Chemistry Intermediate | chemblink.com |

| 3-chloro-4-[(3,5-difluoropyridin-2-yl)methoxy]-5′,6-dimethyl-2-oxo-[1,4′-bipyridin]-2′-yl}-6-oxopyridazin-1-yl)-2-methylpropanoate | (3,5-difluoropyridin-2-yl)methanol | Enzyme Inhibition (Anti-inflammatory) | google.com |

| 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Delafloxacin) | 1-(6-Amino-3,5-difluoropyridin-2-yl) moiety | Antimicrobial | drugbank.com |

The difluoropyridine moiety is instrumental in modulating how a molecule interacts with biological systems. The electron-withdrawing fluorine atoms can alter the electronic properties of the compound, potentially improving its interactions with biological targets such as enzymes and receptors. chemblink.com

Derivatives of this compound have been investigated as inhibitors of various enzymes. In one study, an imidazopyridazine series featuring the 3,5-difluoropyridinyl group was optimized as inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), a target for antimalarial drugs. acs.org Some variants demonstrated potent enzyme inhibition. acs.org Another significant area of research is the development of pyridinone-based inhibitors of MAP kinase-activated protein kinase 2 (MK2), a key enzyme in the inflammatory process. google.com

The interaction of this scaffold with Cytochrome P450 (CYP) enzymes, a critical family of enzymes in drug metabolism, has also been noted. nih.govwikipedia.org The pyridine (B92270) scaffold, in general, is known to be a potential inhibitor of CYP isoforms like CYP3A4. Furthermore, the antibiotic Delafloxacin (B1662383), which contains a 1-(6-amino-3,5-difluoropyridin-2-yl) group, has been identified as an inducer of CYP2C9 and CYP2E1, indicating that these derivatives can modulate the activity of these crucial metabolic enzymes. drugbank.com

| Target Enzyme | Derivative Series/Compound | Observed Effect | Therapeutic Area | Reference |

| Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) | Imidazopyridazines | Inhibition | Antimalarial | acs.org |

| MAP kinase-activated protein kinase 2 (MK2) | Pyridinones | Inhibition | Anti-inflammatory | google.com |

| Cytochrome P450 2C9 (CYP2C9) | Delafloxacin | Induction | Drug Metabolism | drugbank.com |

| Cytochrome P450 2E1 (CYP2E1) | Delafloxacin | Induction | Drug Metabolism | drugbank.com |

The structural features of this compound derivatives make them promising candidates for targeting cellular receptors. The difluoropyridine moiety can enhance the binding affinity to specific receptors due to its electronic properties. chemblink.comevitachem.com While extensive data on specific receptor binding for direct derivatives of this compound is limited, related fluorinated pyridine scaffolds have shown potential. For example, research on substituted alkoxypyridinyl indolsulfonamides has identified compounds that act as negative modulators of the GPR17 receptor, suggesting that fluoropyridinol-containing structures can be tailored to interact with G-protein coupled receptors. google.com

The this compound scaffold is a key component in the development of new antimicrobial agents. The most prominent example is the fluoroquinolone antibiotic Delafloxacin, which contains a 1-(6-amino-3,5-difluoropyridin-2-yl) group and is approved for treating acute bacterial skin and skin structure infections. drugbank.com Other complex derivatives, such as 1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid, have also been identified as antimicrobial compounds.

In the realm of antiprotozoal research, derivatives have been developed as inhibitors of Plasmodium falciparum, the parasite responsible for malaria. acs.org In antiviral research, while direct derivatives are not extensively documented, related fluorinated pyridine structures have shown promise. For instance, inhibitors of the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) containing a fluorinated pyridine ring have demonstrated activity against the measles virus, highlighting the potential of this chemical class in developing host-targeting antiviral therapies. nih.govacs.org

Derivatives of this compound have shown significant potential as anti-inflammatory agents. This is primarily through the inhibition of key enzymes in inflammatory signaling pathways. chemblink.com Patents have been filed for pyridinone derivatives containing the (3,5-difluoropyridin-2-yl)methoxy group that function as inhibitors of MK2, a kinase that plays a crucial role in the biosynthesis of pro-inflammatory cytokines. google.com As of the latest available research, there is no specific information in the referenced literature regarding the anticoagulant or cardiotonic effects of this compound or its derivatives.

Enzyme Inhibition Studies (e.g., Cytochrome P450)

Structure-Activity Relationship (SAR) Studies of Pyridinol-based Bioactive Compounds

The pyridine ring is a common feature in many biologically active compounds. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Structure-activity relationship (SAR) studies on pyridinol-based compounds aim to understand how these structural modifications influence their biological effects.

In the context of fluoroquinolone antibiotics, a class of drugs that target bacterial DNA gyrase and topoisomerase IV, the N1 substituent on the quinolone core is crucial for activity. While not a direct derivative of this compound, the presence of a 6-amino-3,5-difluoropyridinyl moiety at the N1 position of delafloxacin highlights the favorable properties conferred by a difluoropyridine group. mdpi.com This substituent is associated with enhanced activity against Gram-positive bacteria. mdpi.com The substitution with halogens like fluorine can increase lipophilicity and improve the penetration of the drug through cell membranes. mdpi.com

| Compound/Scaffold | Biological Target/Application | Key SAR Findings |

| Pyridine Analogs | Anti-tubercular (Mycobacterium tuberculosis) | Modifications on the pyridine ring can enhance potency and reduce cardiotoxicity. |

| Delafloxacin (Fluoroquinolone) | Bacterial DNA gyrase and topoisomerase IV | The 6-amino-3,5-difluoropyridinyl moiety at the N1 position enhances activity against Gram-positive bacteria. mdpi.com |

| General Fluoroquinolones | Antibacterial | Halogen substitution can increase lipophilicity and cell membrane penetration. mdpi.com |

Agrochemical Sciences

Fluorinated compounds play a significant role in the modern agrochemical industry due to their enhanced biological activity and stability. nih.gov Pyridine-containing pesticides are known for their high efficiency and low toxicity. agropages.com The derivatives of this compound are explored for their potential as active ingredients in various agrochemical formulations.

Development of Herbicides, Insecticides, and Fungicides

The incorporation of fluorinated pyridine moieties is a common strategy in the design of new pesticides. Organofluorine compounds have found broad applications in agrochemicals. mdpi.com The trifluoromethylpyridine (TFMP) substructure, for example, is present in numerous commercialized herbicides, insecticides, and fungicides. semanticscholar.org While not containing a difluoro- substitution pattern, the success of these compounds underscores the value of fluorinated pyridines in agrochemical development.

The development of pesticides is an ongoing process to address resistance and improve safety profiles. nih.gov The fourth generation of pesticides includes many pyridine-based products, which are often fluorine-containing compounds. agropages.com Derivatives of this compound are investigated as intermediates in the synthesis of novel herbicides and pesticides.

Table of Representative Agrochemicals with Fluorinated Pyridine Moieties

| Agrochemical | Type | Fluorinated Pyridine Moiety |

|---|---|---|

| Fluazifop-butyl | Herbicide | 5-(trifluoromethyl)pyridin-2-yloxy |

| Haloxyfop-methyl | Herbicide | 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy |

| Flupyradifurone | Insecticide | 2-(2,2-difluoroethoxy)pyridin-6-yl)methyl |

| Fluopyram | Fungicide | N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-2-(trifluoromethyl)benzamide |

| Picoxystrobin | Fungicide | Methyl (E)-3-methoxy-2-{2-[6-(trifluoromethyl)pyridin-2-yloxymethyl]phenyl}acrylate |

Structure-Activity Relationship (SAR) in Agrochemical Design

In the design of new agrochemicals, SAR studies are crucial for optimizing the efficacy and selectivity of the compounds. The substitution pattern on the pyridine ring, including the number and position of fluorine atoms, is a key determinant of biological activity. The electron-withdrawing properties of fluorine can influence the molecule's interaction with its biological target in the pest or weed.

The development of new fungicides, such as those in the succinate (B1194679) dehydrogenase inhibitors (SDHI) class, also relies heavily on SAR to overcome resistance issues. nih.gov The specific arrangement of substituents on the aromatic ring system, which can include fluorinated pyridines, is critical for potent inhibition of the target enzyme.

Materials Science and Advanced Functional Materials

The unique properties of the carbon-fluorine bond, such as its high strength and polarity, make fluorinated compounds valuable in materials science. researchgate.net Derivatives of this compound are considered as building blocks for high-performance polymers and functional organic materials.

Building Blocks for Fluoropolymers and Fluorinated Network Materials

Fluorinated compounds are often used as the foundational components for creating more complex chemical systems like fluoropolymers and fluorinated network materials. mdpi.com These materials often exhibit desirable properties such as increased hydrophobicity, enhanced chemical and oxidative resistance, and improved thermal stability. mdpi.com Perfluoropyridine (PFPy), a related compound, is known for its high reactivity towards nucleophilic aromatic substitution (SNAr), which facilitates its use in polymer synthesis. mdpi.comresearchgate.net

The fluorine atoms in 3,5-difluoropyridine (B1298662) derivatives make the ring susceptible to nucleophilic substitution, allowing for the formation of new bonds and the construction of polymeric chains. ambeed.com These fluorinated pyridyl units can be incorporated into polymer backbones to create materials with tailored properties for specific applications, such as aerospace sealants and coatings. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

In the field of organic electronics, there is a continuous search for new materials for efficient Organic Light-Emitting Diodes (OLEDs). Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. nih.govbeilstein-journals.org

The design of TADF emitters often involves connecting an electron-donating moiety to an electron-accepting moiety. The electronic properties of the pyridine ring, which can be finely tuned by substituents like fluorine, make it a suitable component for TADF emitters. For instance, pyridine-3,5-dicarbonitrile (B74902) has been used as an acceptor core in orange-red TADF emitters. rsc.org The use of fluorinated building blocks can influence the energy levels of the final molecule, which is a critical factor in achieving efficient TADF. The efficiency roll-off at high brightness is a major challenge for TADF-based OLEDs, and molecular design plays a key role in mitigating this issue. rsc.orgaps.orgrsc.org While direct application of this compound in published TADF emitters is not prominent, its difluoropyridine core represents a structural motif with the potential to be incorporated into new TADF material designs.

Development of Organometallic Complexes and Catalytic Systems

The electron-withdrawing nature of fluorine substituents can enhance the Lewis acidity of the metal center in a complex, which can be beneficial for certain catalytic transformations. For instance, the electron-withdrawing character of bis-imine ligands derived from fluorinated pyridines has been linked to C-H activation. utc.edu Computational studies on pyridine-functionalized bidentate diimines, including those with fluorine substituents, aim to determine their ligand-donating ability and potential for catalytic applications such as the oxidative hydroarylation of benzene (B151609) to styrene. utc.edu

Iridium complexes, in particular, have been a focus of research in catalysis. The catalytic activity of iridium complexes is highly dependent on the nature of the ligands in the metal's coordination sphere. nih.gov While specific studies on this compound based iridium catalysts are limited, research on iridium(III) complexes with other substituted pyridine ligands demonstrates their efficacy in a range of reactions, including transfer hydrogenation and acceptorless dehydrogenation of alcohols. researchgate.netrsc.org The introduction of different substituents on the ligands allows for the tuning of the catalyst's activity. rsc.org For example, a set of neutral C,C-chelate half-sandwich iridium(III) complexes with N-heterocyclic carbene (NHC) ligands containing pendant aromatic rings have shown excellent catalytic activity in the acceptorless dehydrogenation of various secondary alcohols and the synthesis of aldehydes from primary alcohols. rsc.org

A study on a high-spin Mn(II) complex with a derivative, 3,5-difluoropyridine-2-carboxylic acid, highlights the potential for creating novel materials with interesting magnetic and optical properties. researchgate.netresearchgate.net This suggests that derivatives of this compound, where the hydroxyl group is modified, are viable ligands for the synthesis of new organometallic complexes.

Table 1: Examples of Catalytic Applications of Pyridine Derivative Complexes

| Catalyst Type | Ligand Derivative | Reaction Type | Reference |

|---|---|---|---|

| Iridium(III) Complexes | Substituted Bipyridonate | Acceptorless Dehydrogenation of Alcohols | researchgate.net |

| Iridium(III) Complexes | NHC with Pendant Aromatic Rings | Acceptorless Dehydrogenation of Alcohols | rsc.org |

| Ruthenium(II) Complex | 2-Ethynylpyridine (B158538) | Ligand for further coordination | utc.edu |

| Cobalt(III) Complex | 2-Ethynylpyridine | Organometallic Synthesis | utc.edu |

Adsorption and Environmental Remediation Applications

Fluorinated organic compounds are of increasing environmental interest due to their persistence and potential toxicity. acs.org The study of the adsorption and degradation of such compounds is crucial for developing effective remediation strategies. While specific research on the adsorption and environmental remediation of this compound is limited, broader studies on fluorinated pyridines and related heterocyclic compounds provide a basis for understanding their environmental behavior.

The presence of fluorine atoms in a molecule can significantly affect its adsorption characteristics and its susceptibility to degradation. A polymer synthesized from a derivative of 3,5-difluoropyridine has demonstrated high efficiency in removing various contaminants from water, including heavy metal ions (Pb(II), Ni(II), Cu(II)) and organic pollutants like bisphenol A and trichlorophenol. mdpi.com This polymer showed over 91% removal efficiency, which was significantly higher than a non-fluorinated cross-linked β-cyclodextrin polymer. mdpi.com Importantly, the fluorinated polymer was found to be recyclable, maintaining its high adsorption capacity after multiple cycles. mdpi.com

The degradation of pyridine and its derivatives in the environment can occur through various mechanisms, including microbial action and photochemical processes. Fluorinated pesticides containing pyridine moieties are designed to have high biological activity and low soil residues, addressing environmental concerns. agropages.com However, the stability of the C-F bond can make some fluorinated compounds resistant to degradation.

The development of materials for the removal of environmental pollutants is an active area of research. For example, porous β-cyclodextrin polymers have been synthesized for the rapid and efficient removal of organic pollutants and heavy metal ions from water. mdpi.com The incorporation of fluorinated pyridine derivatives into such polymer structures could enhance their performance for specific contaminants.

Nonlinear Optical (NLO) Materials Development

The search for new materials with significant nonlinear optical (NLO) properties is driven by their potential applications in photonics and optoelectronics, such as in optical switching and frequency conversion. mdpi.comanalis.com.myscirp.org Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups are promising candidates for NLO materials. nih.govnih.gov The introduction of fluorine atoms into organic molecules can modulate their electronic and optical properties, making fluorinated compounds interesting targets for NLO material development. researchgate.net

While direct studies on the NLO properties of this compound are not widely reported, research on related pyridine derivatives and other fluorinated organic compounds provides a strong indication of their potential in this field. The NLO response of a molecule is related to its hyperpolarizability, which can be influenced by the arrangement of electron-donating and electron-withdrawing groups. In the context of this compound, the fluorine atoms act as electron-withdrawing groups, while the hydroxyl group can act as an electron donor.

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of novel compounds. For example, a computational study on difluorobenzyl derivatives investigated their hyperpolarizability and found that one of the compounds exhibited potential for NLO applications. researchgate.net Similar computational approaches could be applied to this compound and its derivatives to estimate their NLO response.

A high-spin Mn(II) complex of 3,5-difluoropyridine-2-carboxylic acid, a derivative of the target compound, has been synthesized and its NLO properties investigated, suggesting that such derivatives are promising candidates for NLO materials. researchgate.netresearchgate.net The study calculated the first-order hyperpolarizability (β) and indicated that the complex is a promising candidate for NLO applications. researchgate.net

The synthesis of NLO materials often involves creating structures where the chromophores are aligned in a non-centrosymmetric manner. This can be achieved through the design of specific crystal structures or by incorporating the NLO-active molecules into polymers or metal-organic frameworks (MOFs). The synthesis of chalcone (B49325) derivatives, which are known to exhibit NLO properties, provides a template for how π-conjugated systems can be extended to enhance the NLO response. analis.com.my

Table 2: NLO Properties of a Related Pyridine Derivative Complex

| Compound | Calculated Property | Value | Potential Application | Reference |

|---|

Emerging Research Directions and Future Outlook

Exploring Novel Synthetic Pathways and Catalytic Approaches

The development of efficient and novel synthetic routes to access 3,5-difluoropyridin-2-ol and its derivatives is a paramount objective in contemporary organic chemistry. Traditional methods for synthesizing fluorinated pyridines often require harsh conditions or multi-step procedures. dovepress.com Consequently, researchers are actively exploring innovative catalytic systems to streamline these processes.

Recent advancements have seen the rise of transition-metal-catalyzed reactions, which offer milder conditions and improved functional group tolerance. beilstein-journals.org For instance, rhodium(III)-catalyzed C–H functionalization has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach allows for the direct introduction of fluorine into the pyridine (B92270) ring in a single step, a significant improvement over methods requiring pre-functionalized precursors. nih.gov Other transition metals like palladium, copper, and silver have also shown promise in catalyzing fluorination reactions. beilstein-journals.orgliv.ac.ukfrontiersin.org

Future research in this area will likely focus on:

The development of more versatile and cost-effective catalysts.

The exploration of novel fluorinating reagents that are safer and easier to handle. dovepress.com

The application of flow chemistry and other high-throughput techniques to accelerate the discovery and optimization of new synthetic pathways.

Advanced Mechanistic Insights into Fluorine's Role in Pyridinol Reactivity

A deeper understanding of the fundamental role of fluorine in modulating the reactivity of the pyridinol ring is crucial for the rational design of new molecules. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density distribution within the pyridine ring. This, in turn, influences the molecule's acidity, basicity, and susceptibility to nucleophilic or electrophilic attack.

Spectroscopic techniques, such as nuclear magnetic resonance (NMR), coupled with computational studies, are powerful tools for probing these electronic effects. researchgate.net For example, 19F NMR can provide direct insights into the local electronic environment of the fluorine atoms. Computational studies, including Density Functional Theory (DFT) calculations, allow for the modeling of molecular orbitals and the prediction of reaction mechanisms. d-nb.infonih.gov These studies have revealed that fluorine substitution can stabilize molecular orbitals and influence intermolecular interactions. nih.gov

Future investigations will aim to:

Elucidate the subtle interplay between inductive and mesomeric effects of fluorine in different positions on the pyridinol ring.

Develop more accurate computational models to predict the reactivity and properties of fluorinated pyridinols. emerginginvestigators.org

Investigate the role of fluorine in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition in biological systems. nih.gov

Rational Design of Next-Generation Therapeutics and Agrochemicals

The unique properties imparted by fluorine make this compound an attractive scaffold for the development of new pharmaceuticals and agrochemicals. nih.gov Fluorination can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its in vivo half-life. emerginginvestigators.org It can also improve a compound's binding affinity to its biological target by altering its electronic and conformational properties.

The rational design of these next-generation molecules involves a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological evaluation. For instance, the introduction of a difluoropyridinol moiety into a known pharmacophore can lead to the development of more potent and selective enzyme inhibitors or receptor agonists. thieme-connect.com In the agrochemical sector, fluorinated compounds often exhibit enhanced herbicidal or insecticidal activity.

Key future directions in this field include:

The design of fluorinated pyridinol derivatives with improved pharmacokinetic and pharmacodynamic profiles.

The exploration of this scaffold for a wider range of therapeutic targets and agrochemical applications.

The use of structure-based drug design and virtual screening to identify promising new drug candidates based on the this compound core.

Integration of Computational Chemistry with Experimental Validation

The synergy between computational chemistry and experimental validation is becoming increasingly vital in the study of fluorinated compounds like this compound. Computational methods, such as DFT and ab initio calculations, can provide invaluable insights into molecular structure, electronic properties, and reaction mechanisms that may be difficult to obtain through experimentation alone. nih.govrsc.orgmdpi.com These theoretical predictions can then guide experimental work, leading to more efficient and targeted research.

For example, computational studies can be used to:

Predict the most stable conformations of this compound and its derivatives. nih.gov

Calculate spectroscopic properties, such as NMR chemical shifts, to aid in structure elucidation.

Model reaction pathways and transition states to understand and optimize synthetic procedures. d-nb.info

The validation of these computational predictions through experimental techniques is crucial for ensuring their accuracy and reliability. This iterative process of prediction and validation allows for the refinement of computational models and a deeper understanding of the chemical system under investigation. rsc.org

Sustainable and Green Synthesis of Fluorinated Pyridinols

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable and green synthetic routes for fluorinated pyridinols is a key research priority. dovepress.comresearchgate.net Traditional synthetic methods often involve the use of hazardous reagents, toxic solvents, and energy-intensive conditions. rasayanjournal.co.in Green chemistry principles aim to mitigate these issues by promoting the use of safer chemicals, renewable feedstocks, and more efficient reaction conditions. researchgate.netrasayanjournal.co.in

Several green approaches are being explored for the synthesis of fluorinated pyridinols:

Catalysis: The use of highly efficient and recyclable catalysts can reduce waste and energy consumption. rasayanjournal.co.in

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, is a major focus. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions. rasayanjournal.co.inresearchgate.net

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

The integration of these green chemistry principles into the synthesis of this compound and its derivatives will be essential for ensuring the long-term sustainability of this important class of compounds. dovepress.com

Q & A

What are the recommended synthesis methods for 3,5-difluoropyridin-2-ol in laboratory settings?

Level: Basic

Methodological Answer:

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous approaches for structurally similar pyridine derivatives (e.g., 5-fluoro-3-(3-hydroxypropyl)pyridin-2-ol) suggest the following steps:

Base-assisted cyclization : Utilize fluorinated precursors and cyclization agents under controlled pH conditions. For example, and describe base-mediated cyclization of nitrile derivatives to form hydroxylated pyrrolones, which could be adapted for pyridin-2-ol synthesis .

Purification : Employ column chromatography (e.g., silica gel) or recrystallization from ethanol or benzene to isolate the compound. highlights yields of 65–88% for similar heterocycles using these methods .

Validation : Confirm product identity via NMR and FTIR spectroscopy (see FAQ 2).

How can the purity and structural integrity of this compound be verified post-synthesis?

Level: Basic

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : Analyze and NMR to confirm proton environments and carbon frameworks. For example, validates pyridine derivatives by comparing experimental shifts with expected patterns .

- FTIR : Identify functional groups (e.g., -OH stretching at ~3200 cm, C-F vibrations at ~1100 cm) .

- HRMS : Verify molecular weight accuracy (e.g., ±2 ppm deviation from theoretical values) .